molecular formula C15H16N2O B3160079 N-(5-amino-2-methylphenyl)-2-phenylacetamide CAS No. 865837-23-6

N-(5-amino-2-methylphenyl)-2-phenylacetamide

Cat. No. B3160079
CAS RN: 865837-23-6
M. Wt: 240.3 g/mol
InChI Key: HCBMWHPBLGKGFV-UHFFFAOYSA-N
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Description

“N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the molecular formula C16H15N5 . It’s used for research and development purposes .


Synthesis Analysis

This compound can be synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones . The synthesized compounds are characterized by elemental analyses and spectroscopy (UV-visible, FT-IR, 1H NMR and 13C NMR) .


Molecular Structure Analysis

The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .


Chemical Reactions Analysis

The compound has been studied for its in vitro antimicrobial activities against clinically isolated strains . The antioxidant activity was also determined by diphenylpicrylhydrazyl (DPPH) radical scavenging assay method .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.33 . It’s a solid at room temperature .

Scientific Research Applications

Role in Depression Treatment

Research has explored the potential of certain receptor agonists, akin to N-(5-amino-2-methylphenyl)-2-phenylacetamide's pharmacological profile, in treating depression. Studies suggest that targeting AMPA receptors, for instance, could offer rapid-acting antidepressant effects similar to ketamine but without its adverse side effects. This underscores the importance of exploring novel antidepressants that can provide fast and robust therapeutic effects for treatment-resistant depression, highlighting a promising future in depression treatment research (Yang et al., 2012).

Schizophrenia Drug Development

The ketamine model has significantly influenced drug discovery in schizophrenia, with emphasis on glutamatergic transmission alterations. The review by Goff (2015) evaluates the efficacy of glutamatergic agents, including AMPA receptor strategies, underscoring the complexity and the need for specificity in targeting glutamatergic subtypes for improving therapeutic outcomes in schizophrenia (Goff, 2015).

Pain Therapy and Anesthesia

Ketamine, closely related to this compound in pharmacological action, is reviewed for its clinical pharmacokinetics and pharmacodynamics in anesthesia and pain therapy. This review highlights ketamine's role beyond anesthesia, including its analgesic, anti-inflammatory, and neuroprotective properties, offering insights into the multifaceted therapeutic potentials of related compounds (Peltoniemi et al., 2016).

Pharmacological Research and Toxicity

Understanding the pharmacological actions and potential toxicity of compounds like this compound is critical. The hepatotoxicity associated with drug metabolism, including pathways involved in the metabolism of acetaminophen, a well-known analgesic, is significant. This research offers a foundational understanding of drug metabolism and its implications for drug safety and efficacy, relevant to compounds with similar metabolic pathways (Tittarelli et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-7-8-13(16)10-14(11)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMWHPBLGKGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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